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Introduction
JNJ-46356479 is a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2).[1] As a PAM, it enhances the receptor's response to the

endogenous ligand glutamate, offering a nuanced approach to modulating glutamatergic

neurotransmission. Dysregulation of the glutamate system has been implicated in the

pathophysiology of various central nervous system (CNS) disorders. This document provides a

comprehensive overview of the in vivo activity of JNJ-46356479 in various rodent models,

summarizing key findings, experimental protocols, and the underlying mechanism of action.

Mechanism of Action
JNJ-46356479 functions as a positive allosteric modulator of the mGluR2 receptor.[1]

Presynaptically located mGluR2s act as autoreceptors, and their activation leads to an

inhibition of glutamate release. By potentiating the effect of endogenous glutamate on these

receptors, JNJ-46356479 effectively reduces excessive glutamate release in the synapse. This

mechanism is particularly relevant in conditions thought to be driven by hyperglutamatergic

states.
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The activation of mGluR2 by glutamate, enhanced by JNJ-46356479, initiates a downstream

signaling cascade through its coupling with Gαi/o proteins. This leads to the inhibition of

adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation

of downstream effectors.
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Mechanism of JNJ-46356479 action at the presynaptic terminal.

In Vivo Efficacy in a Rodent Model of Schizophrenia
JNJ-46356479 has been evaluated in the ketamine-induced mouse model of schizophrenia,

which recapitulates certain behavioral and neuropathological features of the disorder.
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Model Species
Dose of JNJ-

46356479
Key Findings

Postnatal Ketamine

Model of

Schizophrenia

Mouse
10 mg/kg (daily, PND

35-60)

Reverses cognitive

and social

impairments. Mitigates

alterations in neuronal

markers (parvalbumin-

positive cells and c-

Fos expression).[2]

Postnatal Ketamine

Model of

Schizophrenia

Mouse Not specified

Attenuates apoptosis

in the brain by partially

restoring levels of the

anti-apoptotic protein

Bcl-2.[1]

Experimental Protocol: Postnatal Ketamine Model
This protocol describes the induction of schizophrenia-like phenotypes in mice using ketamine

and subsequent treatment with JNJ-46356479.
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Postnatal Ketamine Model Workflow
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Experimental workflow for the postnatal ketamine model.

In Vivo Efficacy in a Rodent Model of Seizures
JNJ-46356479 has demonstrated anticonvulsant activity in the 6-Hz model of psychomotor

seizures in mice, a model used to identify drugs effective against therapy-resistant partial

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15574158?utm_src=pdf-body-img
https://www.benchchem.com/product/b15574158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


seizures.

Quantitative Data Summary

Model Species Stimulus Intensity

Median Effective

Dose (ED50) of JNJ-

46356479

6-Hz Seizure Model Mouse 32 mA 2.8 mg/kg

6-Hz Seizure Model Mouse 44 mA 10.2 mg/kg

Data from a study evaluating the synergistic effects of JNJ-46356479 with levetiracetam.

Experimental Protocol: 6-Hz Seizure Model
This protocol outlines the procedure for inducing psychomotor seizures in mice and assessing

the anticonvulsant effects of JNJ-46356479.

6-Hz Seizure Model Workflow
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Click to download full resolution via product page

Workflow for the 6-Hz psychomotor seizure model in mice.

Pharmacokinetics in Rodents
While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and absolute

bioavailability for JNJ-46356479 in rodents are not publicly available in the reviewed literature,

it has been described as having a favorable pharmacokinetic profile. Compared to earlier

mGluR2 PAMs, JNJ-46356479 exhibits lower clearance, higher oral exposure, and higher

bioavailability in both rodent and non-rodent species.[1] This improved profile suggests good

drug-like properties for in vivo applications.
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Conclusion
JNJ-46356479 demonstrates significant in vivo activity in rodent models of schizophrenia and

seizures. Its mechanism as a positive allosteric modulator of mGluR2 allows for the attenuation

of hyperglutamatergic states, leading to improvements in behavioral and neuropathological

outcomes. The compound's favorable pharmacokinetic properties further support its utility as a

research tool and potential therapeutic agent. The detailed experimental protocols provided

herein offer a foundation for the design of future preclinical studies investigating the role of

mGluR2 modulation in CNS disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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